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1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Medicinal chemists pursuing kinase inhibitors or SDHI fungicides often encounter batch-to-batch variability with generic pyrazole building blocks, where subtle substitution shifts undermine potency and selectivity. This compound provides a structurally defined, 98%-pure intermediate with a non-planar 1-(difluoromethyl)pyrazole core linked to an N-methylpyrrole moiety, ensuring reproducible SAR outcomes. • Furnishes the canonical H-bond donor-acceptor-donor motif for kinase hinge binding; elaborated derivatives achieve MEK1 IC50 < 0.1 nM and PI3Kδ IC50 < 200 nM. • Serves as a direct precursor for focused SDHI carboxamide libraries that mimic fluxapyroxad and pydiflumetofen. • Single, well-characterized salt form (HCl) minimizes false positives in automated parallel synthesis and HTS workflows.

Molecular Formula C10H12F2N4
Molecular Weight 226.23 g/mol
Cat. No. B11730754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine
Molecular FormulaC10H12F2N4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCN1C=CC=C1CNC2=NN(C=C2)C(F)F
InChIInChI=1S/C10H12F2N4/c1-15-5-2-3-8(15)7-13-9-4-6-16(14-9)10(11)12/h2-6,10H,7H2,1H3,(H,13,14)
InChIKeyZZVMZXMRTWZSBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine – Distinct Heterocyclic Building Block


1-(Difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1856032-55-7, free base MF C10H12F2N4, MW 226.23; hydrochloride salt MW 262.69) is a synthetic, non‑planar heterocyclic amine that incorporates a 1‑(difluoromethyl)pyrazole core linked through a secondary amine to a 1‑methylpyrrole moiety . The difluoromethyl group serves as a lipophilic hydrogen‑bond donor that can modulate target binding and metabolic stability, while the pyrrole ring adds further rigidity and electronic character . This compound is employed as a versatile intermediate for the synthesis of kinase inhibitors, antifungal agents, and other bio‑active molecules .

1
Heterocyclic amine building block for kinase inhibitor and antifungal synthesis
2
3-amino-pyrazole core supports canonical hinge-region interaction design
3
CHF2 group provides lipophilic hydrogen-bond donor while moderating metabolic liability
4
Hydrochloride salt suited for automated parallel synthesis workflows

Why Generic Substitution Fails for This Scaffold


Although numerous difluoromethyl‑pyrazole amines exist, small changes in the substitution pattern—such as moving the difluoromethyl group from N1 to C5 of the pyrazole, replacing the pyrrole with a phenyl ring, or using a methylated rather than non‑methylated pyrrole—drastically alter the compound's three‑dimensional shape, electronic distribution, and hydrogen‑bonding capacity . These modifications affect not only the intrinsic potency but also selectivity, solubility, and metabolic stability, meaning that direct replacement of 1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine by a generic analogue is likely to yield a different pharmacological or physicochemical profile . The following quantitative evidence substantiates where this specific analogue offers measurable differentiation.

N1- vs C5-CHF2 regioisomer alters pKa and H-bond trajectory; target engagement may shift
3-amino vs 4-amino pyrazole changes hinge-binding mode; >100-fold selectivity variations reported
N-methyl pyrrole affects logD and permeability; NH-pyrrole analog may not replicate lipophilic efficiency

Quantitative Evidence: Selecting This Scaffold Over Analogues


N1- vs C5-Difluoromethyl Pyrazole Core

The target compound carries the difluoromethyl group on the N1 nitrogen of the pyrazole, whereas the commercially common analog 5-(difluoromethyl)-1H-pyrazol-3-amine (CAS 1284220-49-0) places it at the C5 carbon . This regioisomeric switch induces different electronic and steric environments: the N1-difluoromethyl group is a stronger σ‑withdrawing substituent that lowers the pKa of the adjacent amine and alters the vector of hydrogen-bond donation relative to the C5-substituted isomer . In kinase inhibitor programs, such changes can translate into >10‑fold variations in affinity [1].

N1- vs C5-CHF2 Pyrazole
Class-level
Estimated ΔpKa ≈ 1.5 units; altered H-bond trajectory
Regioisomer affects target engagement and selectivity context
SAR-specific validation advised
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Pyrrole Methylation and Lipophilic Efficiency

The N-methyl group on the pyrrole ring of the target compound is absent in the non‑methylated variant (1-(difluoromethyl)-N-(1H-pyrrol-2-ylmethyl)-1H-pyrazol-3-amine). The methyl group increases calculated logD by ~0.5 log units while maintaining a similar number of hydrogen-bond donors, thereby improving Lipophilic Ligand Efficiency (LLE = pIC50 – logD) provided potency is retained . In a series of pyrrolopyrazole kinase inhibitors, N-methylation was shown to boost cellular permeability by 2- to 3‑fold relative to the NH-pyrrole congener .

Pyrrole Methylation & LLE
Context-dependent
ΔlogD ≈ +0.5; LLE dependent on retained potency
N-methyl group modulates permeability and lipophilic efficiency
Cellular permeability shift requires direct measurement
Drug Design Lipophilic Efficiency ADME

3- vs 4-Amino Pyrazole: Kinase Selectivity

The target compound is a 3‑amino‑pyrazole, whereas closely related building blocks such as 1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine (CAS 1856074-87-7) bear the amine at the 4‑position . In ATP‑competitive kinase inhibitors, the 3‑amino group of pyrazole typically donates a hydrogen bond to the hinge region of the kinase, while the 4‑amino group engages a different set of residues [1]. This positional shift can result in a >100‑fold difference in IC50 values for a given kinase, as documented for related pyrazole inhibitors of MEK and PI3K [2].

3- vs 4-Amino Pyrazole
Class-level
>100-fold kinase selectivity window in reported matched pairs
Amino position dictates hinge-binding mode
ATP at Km, 30 min incubation context
Kinase Selectivity Chemical Biology Scaffold Hopping

Purity and Salt Form for Reliable Synthesis

Commercially, the target compound is supplied as the hydrochloride salt with a guaranteed purity of 98% (HPLC) . This is higher than the 95% purity typically offered for the non‑methylated pyrrole analogue (CAS not disclosed) . Consistent salt form and high purity are critical for automated parallel synthesis and high‑throughput screening, where variable stoichiometry or impurities can generate false negatives or positives .

Purity & Salt Specification
Reported
Hydrochloride salt, 98% vs. 95% for NH-pyrrole analog
Uniform salt form supports automated synthesis reproducibility
HPLC 254 nm, supplier COA
Parallel Synthesis Quality Control Procurement

CHF2 vs CF3 Pyrazole: Metabolic Stability

The difluoromethyl (CHF2) group of the target compound is less lipophilic and more metabolically resistant to oxidative defluorination than the trifluoromethyl (CF3) group found in many pyrazole analogues . In human liver microsome assays, CHF2‑containing heterocycles exhibit median intrinsic clearance values ~2‑fold lower than their CF3 counterparts, prolonging half‑life without sacrificing target affinity [1].

CHF2 vs CF3 Stability
Class-level
Median CLint ~2-fold lower for CHF2 series
CHF2 may support reduced metabolic clearance
Human liver microsomes, 1 µM, NADPH
Metabolic Stability Fluorine Chemistry Lead Optimisation

Synthetic Efficiency: One-Step vs Multi-Step Routes

The target compound can be prepared by a straightforward reductive amination between 1-(difluoromethyl)-1H-pyrazol-3-amine and 1-methyl-1H-pyrrole-2-carbaldehyde . In contrast, the 4‑amino regioisomer requires a lengthier sequence involving nitration, reduction, and protection/deprotection steps, typically doubling the step count . This difference translates into lower cost and higher throughput for analogue synthesis.

Synthetic Step Efficiency
Reported
2 steps (target) vs ≥4 steps (4-amino regioisomer)
Fewer steps may reduce cost and cumulative loss
Solution-phase, 10 mmol scale
Synthetic Chemistry Cost of Goods Scale‑up

Recommended Application Scenarios


Hinge‑Binding Kinase Inhibitor Lead Generation

The 3‑amino‑pyrazole core of the compound is ideally suited for forming the canonical hydrogen‑bond donor‑acceptor‑donor motif with kinase hinge regions [1]. When combined with the difluoromethyl and N‑methylpyrrole substituents, this scaffold can be elaborated into potent, selective MEK1 inhibitors (IC50 < 0.1 nM) or PI3Kδ inhibitors (IC50 < 200 nM) [2].

Antifungal and Antibacterial SAR Exploration

Difluoromethyl pyrazole derivatives have demonstrated promising antifungal and antibacterial activity in mycelial growth rate assays [3]. The compound can serve as a key intermediate for generating focused libraries targeting succinate dehydrogenase (SDH) or other essential fungal enzymes.

Agrochemical Active Ingredient Synthesis

The difluoromethylpyrazole motif is a privileged structure in succinate dehydrogenase inhibitor (SDHI) fungicides [4]. The target compound can be employed for the synthesis of novel carboxamide analogs that mimic commercial SDHIs such as fluxapyroxad or pydiflumetofen.

High‑Throughput Screening Library Production

With a purity of 98% and a single, well‑defined salt form, the compound is suitable for direct incorporation into automated parallel synthesis workflows and high‑throughput screening collections, minimising false hit rates due to impurities or salt variability .

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
3-amino-pyrazole hinge-binding motif
Kinase selectivity and target engagement profiling
Antifungal agent SAR exploration
Difluoromethylpyrazole privileged scaffold
Succinate dehydrogenase or fungal enzyme inhibition assays
Agrochemical active ingredient synthesis
SDHI fungicide core structure
Carboxamide analog synthesis and structure-activity profiling
HTS library production
Consistent hydrochloride salt and purity
Batch reproducibility and false-hit minimization
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